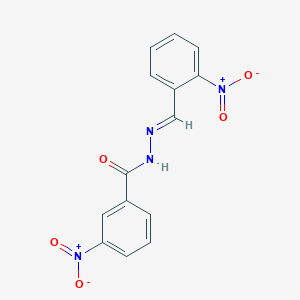![molecular formula C25H18N2O4 B11549896 4-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11549896.png)
4-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL NAPHTHALENE-1-CARBOXYLATE is a complex organic compound with a unique structure that combines a naphthalene carboxylate moiety with a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL NAPHTHALENE-1-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the formation of the imine bond through the condensation of an amine with an aldehyde or ketone. The reaction conditions often require a solvent such as methanol or ethanol and may be catalyzed by acids or bases to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL NAPHTHALENE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL NAPHTHALENE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL NAPHTHALENE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE
- 4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL TOLUATE
Uniqueness
4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL NAPHTHALENE-1-CARBOXYLATE is unique due to its naphthalene carboxylate moiety, which imparts distinct chemical and physical properties compared to its benzoate and toluate analogs. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or materials with unique optical properties .
Properties
Molecular Formula |
C25H18N2O4 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
[4-[(E)-[(3-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C25H18N2O4/c28-20-8-3-7-19(15-20)24(29)27-26-16-17-11-13-21(14-12-17)31-25(30)23-10-4-6-18-5-1-2-9-22(18)23/h1-16,28H,(H,27,29)/b26-16+ |
InChI Key |
BETKKUGGUGQVJY-WGOQTCKBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)/C=N/NC(=O)C4=CC(=CC=C4)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=NNC(=O)C4=CC(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-iodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B11549813.png)
![O-{3-[(3-bromophenyl)carbamoyl]phenyl} (3-bromophenyl)carbamothioate](/img/structure/B11549821.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11549836.png)
![2-(4-chlorophenoxy)-N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11549843.png)
![N'-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11549846.png)
![(3E)-N-(3,4-dichlorophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11549847.png)

![2-methoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate (non-preferred name)](/img/structure/B11549861.png)
![N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11549865.png)
![2-Oxo-2-phenylethyl 3-{[(4-butoxyphenyl)carbonyl]amino}benzoate](/img/structure/B11549874.png)
![2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4,6-dinitrophenol](/img/structure/B11549875.png)
![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B11549876.png)
![2-(4-bromophenoxy)-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]propanehydrazide](/img/structure/B11549880.png)
![4-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11549888.png)
